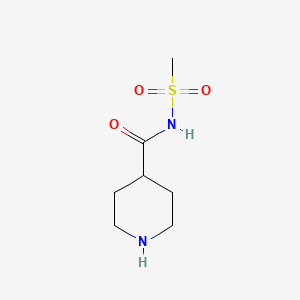

N-methanesulfonylpiperidine-4-carboxamide

Description

Exploration of Novel and Efficient Synthetic Transformations for Derivatization

The ongoing pursuit of more efficient, cost-effective, and environmentally friendly synthetic methods has led to the development of novel transformations applicable to the synthesis of piperidine derivatives.

Advanced Catalytic Methods: The use of transition metal catalysis continues to provide new avenues for piperidine synthesis. For instance, gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Similarly, one-pot sequential Suzuki–Miyaura coupling followed by hydrogenation has been used to create functionalized piperidines under mild conditions. nih.gov

Green Chemistry Approaches: There is a growing emphasis on "green" synthetic procedures that minimize the use of hazardous reagents and solvents. Water has been explored as a solvent for certain piperidine syntheses, which can prevent racemization and offers an environmentally benign alternative. nih.gov The development of solid-phase synthesis or the use of heterogeneous catalysts are other green approaches that can be applied to the synthesis and derivatization of the piperidine scaffold. researchgate.net

Properties

IUPAC Name |

N-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-13(11,12)9-7(10)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJMEMVOGPVFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Elucidation of N Methanesulfonylpiperidine 4 Carboxamide Derivatives

Positional Scanning and Substituent Effects on Molecular Recognition and Interactions

Systematic modifications of the N-methanesulfonylpiperidine-4-carboxamide core have demonstrated that even minor chemical changes can significantly impact biological activity. Positional scanning studies, where different substituents are introduced at various positions on the piperidine (B6355638) ring and the carboxamide moiety, have been instrumental in mapping the chemical space for optimal target engagement.

The N-methanesulfonyl group plays a crucial role in the scaffold's interaction profile. The sulfonyl moiety, with its ability to act as a hydrogen bond acceptor, often orients the entire molecule within the binding pocket of a target protein. Alterations to the methyl group on the sulfonyl moiety have shown that larger alkyl or aryl substitutions are generally detrimental to activity, likely due to steric hindrance.

The piperidine ring itself serves as a rigid scaffold, and its substitution pattern is critical for affinity and selectivity. For instance, in the context of enzyme inhibition, substituents at the 3- and 4-positions of the piperidine ring can profoundly influence potency. A study on related N-substituted 4-arylsulfonylpiperidine derivatives highlighted the importance of the substituent at the 4-position for achieving high affinity. nih.gov While direct data for this compound is limited, analogous SAR studies on similar piperidine scaffolds suggest that the carboxamide group at the 4-position is a key interaction point.

The amide portion of the carboxamide group is a critical hydrogen bond donor and acceptor. Modifications to the amide nitrogen, such as the introduction of various substituted phenyl rings, have been shown to significantly modulate activity in related piperidine-4-carboxamide series. researchgate.net For example, electron-withdrawing or electron-donating groups on an appended aryl ring can fine-tune the electronic properties of the amide and influence its binding affinity.

Table 1: Impact of Hypothetical Substituents on the Carboxamide Nitrogen on Biological Activity

| Substituent (R) on Carboxamide | Predicted Biological Activity | Rationale |

| Phenyl | Moderate | Provides a hydrophobic interaction domain. |

| 4-Chlorophenyl | High | The electron-withdrawing chloro group can enhance hydrogen bonding potential and introduce a favorable halogen bond interaction. |

| 4-Methoxyphenyl | Moderate to Low | The bulky methoxy (B1213986) group may introduce steric clashes within the binding site. |

| 4-Hydroxyphenyl | High | The hydroxyl group can act as an additional hydrogen bond donor, potentially increasing affinity. |

Note: This table is illustrative and based on SAR principles from related compound series. The predicted activities are hypothetical.

Conformational Analysis and Determination of Bioactive Conformations

The three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its biological activity. For this compound derivatives, the conformation of the piperidine ring is a key determinant of how the molecule presents its functional groups to a biological target. The piperidine ring typically adopts a chair conformation, which minimizes steric strain. However, the orientation of the substituents (axial vs. equatorial) can have a profound impact on activity.

Computational studies and NMR spectroscopy are often employed to determine the preferred solution-state conformation and to model the bioactive conformation when bound to a target. It is widely recognized that the lowest energy conformation of a ligand in solution is not always its bioactive conformation. nih.gov The energy required for a ligand to adopt its bioactive conformation, known as the strain energy, must be compensated for by the binding energy gained from interacting with the target. nih.gov

For piperidine-4-carboxamide derivatives, the bioactive conformation often involves a specific orientation of the carboxamide group relative to the piperidine ring. This orientation is crucial for establishing key hydrogen bonds and hydrophobic interactions within the active site of an enzyme or the binding pocket of a receptor. Molecular dynamics simulations of related ligand-protein complexes have shown that the stability of these interactions is highly dependent on the ligand's ability to maintain a favorable conformation. mdpi.com

Stereochemical Influences on Ligand-Target Interactions

The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with markedly different biological activities. Chirality can arise from substitution on the piperidine ring or on any appended side chains. The differential activity of enantiomers or diastereomers is a clear indication of a specific, three-dimensional interaction with a chiral biological target.

For instance, if a substituent is introduced at the 3-position of the piperidine ring, two enantiomers will result. It is common for one enantiomer to be significantly more active than the other (the eutomer). This difference in activity is attributed to the fact that only one enantiomer can achieve an optimal fit and establish the necessary interactions within the chiral binding site of the target protein. A study on related N-substituted 4-benzenesulfonylpiperidine-4-carboxylic acid hydroxyamide derivatives highlighted that chirality issues were a significant consideration in their development. nih.gov

The precise spatial arrangement of key functional groups is paramount for effective molecular recognition. The stereochemistry dictates the orientation of these groups, and even a subtle change in their positioning can lead to a complete loss of activity. X-ray crystallography of ligand-protein complexes is the gold standard for elucidating the stereochemical requirements for binding and provides invaluable information for the design of stereochemically pure and potent drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds and to guide the design of more potent analogs.

For this compound derivatives, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful. researchgate.net These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

A hypothetical CoMFA analysis of a series of this compound derivatives might reveal the following:

Steric Fields: A large, green contour map near a particular region of an appended aryl ring would suggest that bulky substituents are favored in that position to enhance activity. Conversely, a yellow contour map would indicate that bulky groups are disfavored.

Electrostatic Fields: A blue contour map would highlight a region where positively charged or electron-donating groups are beneficial, while a red contour map would indicate a preference for negatively charged or electron-withdrawing groups.

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model

| Descriptor | Correlation with Activity | Interpretation |

| LogP (Lipophilicity) | Positive | Increased lipophilicity may enhance membrane permeability or hydrophobic interactions with the target. |

| Molecular Weight | Negative | A larger molecular size may lead to steric clashes or reduced bioavailability. |

| Hydrogen Bond Donors | Positive | The presence of hydrogen bond donors is likely critical for target binding. |

| Dipole Moment | Positive | A higher dipole moment may indicate stronger electrostatic interactions with the target. |

Note: This table represents a hypothetical QSAR model and its interpretation.

These predictive models, when validated, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency, thereby saving time and resources. dntb.gov.ua

Molecular and Cellular Mechanism of Action Investigations of N Methanesulfonylpiperidine 4 Carboxamide

Identification and Characterization of Putative Biological Targets

The initial step in elucidating the mechanism of action for a compound like N-methanesulfonylpiperidine-4-carboxamide involves identifying its direct molecular binding partners within the cell. This is achieved through a combination of computational and experimental screening techniques.

Enzymatic Inhibition and Receptor Binding Studies (e.g., Kinases, Phospholipase D, Cannabinoid Receptors, Redox Enzymes)

The biological activity of compounds containing sulfonamide and piperidine-carboxamide moieties is diverse, suggesting several potential target classes for this compound.

Kinases: The sulfonamide group is a common feature in many kinase inhibitors. nih.govmdpi.com These compounds often target the ATP-binding pocket of kinases, a crucial step in cellular signaling cascades that regulate cell proliferation, differentiation, and survival. nih.gov A comprehensive screening against a panel of human kinases would be necessary to determine if this compound exhibits any inhibitory activity. For instance, studies on 4-anilinoquinazolines have shown that N-methylbenzenesulfonamide interactions can be a driving factor for potency in kinase inhibition. mdpi.com

Phospholipase D (PLD): PLD enzymes are involved in generating the second messenger phosphatidic acid and have been implicated in cancer and neurodegenerative diseases. nih.govnih.gov While specific inhibition data for this compound is unavailable, related structures have been explored as PLD inhibitors. mdpi.com Assays measuring the hydrolysis of phosphatidylcholine would be employed to assess any inhibitory effect.

Cannabinoid Receptors: The piperidine-carboxamide scaffold is found in some synthetic cannabinoid receptor modulators. nih.govresearchgate.net These G-protein coupled receptors (GPCRs) are key components of the endocannabinoid system, influencing neurotransmission and immune responses. nih.govmdpi.com Radioligand binding assays using membranes from cells expressing CB1 and CB2 receptors would be the standard method to determine binding affinity. chemrxiv.org

Redox Enzymes: Enzymes that maintain cellular redox homeostasis, such as glutathione (B108866) reductase, are also potential targets. nih.govnih.gov The sulfonamide moiety can interact with active sites of these enzymes. nih.gov Enzymatic assays measuring the turnover of specific substrates in the presence of the compound would reveal any modulatory effects.

Biophysical Characterization of Compound-Target Interactions (e.g., Hydrogen Bonding, Steric Complementarity)

Once a biological target is identified, biophysical methods are used to characterize the precise molecular interactions that govern binding. reactionbiology.comresearchgate.netnih.gov These techniques provide crucial information for understanding the structure-activity relationship (SAR) and for optimizing the compound's potency and selectivity.

Hydrogen Bonding: The this compound structure contains several hydrogen bond donors (the amide N-H) and acceptors (the sulfonyl and carbonyl oxygens). Hydrogen bonds are critical for the specificity and affinity of ligand-protein interactions. nih.gov Techniques like X-ray crystallography or NMR spectroscopy can reveal the exact geometry of these bonds. For example, studies on other carboxamide-containing ligands have shown that water-bridged hydrogen bonds to key amino acid residues in a binding pocket can be crucial for affinity. nih.gov

Steric Complementarity: The three-dimensional shape of the compound must fit snugly into the binding site of its target protein. This "lock-and-key" fit, or steric complementarity, maximizes favorable interactions and is essential for high-affinity binding. Molecular docking studies, guided by crystal structures, can predict the binding pose and highlight key steric interactions. nih.gov

Elucidation of Intracellular Signaling Pathway Modulation

Binding to a target protein, such as a kinase or receptor, initiates a cascade of downstream events known as intracellular signaling pathways. To understand the compound's cellular effects, it is essential to map how it alters these pathways.

If this compound were found to inhibit a specific kinase, for example, researchers would use techniques like Western blotting to examine the phosphorylation status of that kinase's known downstream substrates. A reduction in substrate phosphorylation would confirm that the compound is effectively blocking the signaling pathway at that node. Similarly, if the compound were to bind to a GPCR, downstream effects like changes in cyclic AMP (cAMP) levels or calcium mobilization would be measured. nih.gov

Cellular Phenotypic Effects and Underlying Molecular Pathways (e.g., Cell Growth Inhibition, Apoptosis Induction)

The culmination of target binding and signaling pathway modulation is a change in cell behavior, or phenotype. For many therapeutic compounds, the desired phenotypes include the inhibition of cancer cell growth or the induction of programmed cell death (apoptosis).

Cell Growth Inhibition: Should this compound prove to have antiproliferative properties, its effect would be quantified using cell viability assays (e.g., MTT assay) across various cancer cell lines. nih.govmdpi.com The concentration at which it inhibits growth by 50% (IC50) is a standard measure of potency. The underlying mechanism could involve the arrest of the cell cycle at a specific phase (e.g., G2/M), which can be analyzed by flow cytometry. nih.gov

Apoptosis Induction: Many anticancer agents work by triggering apoptosis. nih.govmdpi.com Evidence for apoptosis induction by this compound would be sought through assays that detect key apoptotic markers, such as the activation of caspases (the executioner enzymes of apoptosis), the release of cytochrome c from mitochondria, and the exposure of phosphatidylserine (B164497) on the outer cell membrane. mdpi.comnih.gov Connecting this phenotype back to the molecular target would involve demonstrating that inhibition of the target (e.g., through genetic knockdown) mimics the apoptotic effect of the compound.

Computational and Theoretical Chemistry Applications in N Methanesulfonylpiperidine 4 Carboxamide Research

Molecular Docking and Virtual Screening for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in structure-based drug design to understand how a ligand, such as a derivative of N-methanesulfonylpiperidine-4-carboxamide, might interact with the active site of a biological target. mdpi.com Virtual screening, which often employs molecular docking, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov

In studies involving similar scaffolds, such as piperidine-based molecules, molecular docking has been instrumental. For instance, a pharmacophore-assisted high-throughput virtual screening identified a novel secretory glutaminyl cyclase (sQC) inhibitor with a piperidine-4-carboxamide moiety. nih.gov Docking studies are used to predict binding affinities (often expressed as a docking score in kcal/mol) and to visualize key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the target's binding pocket. researchgate.netnih.gov

For example, in a virtual screening campaign against a specific protein target, a library of compounds including this compound analogs could be docked into the active site. The results can be tabulated to rank the compounds based on their predicted binding affinity.

| Compound ID | Scaffold | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Analog-1 | Piperidine-4-carboxamide | Kinase A | -9.2 | ASP184, LYS72, GLU121 |

| Analog-2 | N-methanesulfonyl-piperidine | Protease B | -8.5 | HIS41, CYS145, SER46 |

| Analog-3 | Piperidine-4-carboxamide | Kinase A | -8.1 | ASP184, PHE185, LEU70 |

| This compound | This compound | Protease B | -7.9 | HIS41, GLY143, THR25 |

These docking studies help prioritize which compounds should be synthesized and tested in vitro, saving significant time and resources. mdpi.com The accuracy of the docking protocol is often validated by redocking a known co-crystallized ligand into the target protein's active site, with a root-mean-square deviation (RMSD) of less than 2 Å indicating a reliable setup. mdpi.commdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Binding Energetics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. nih.govmdpi.com MD simulations are powerful for studying the physical movements of atoms and molecules, allowing for the exploration of conformational changes, the stability of ligand-protein complexes, and the calculation of binding free energies. mdpi.com

For a compound like this compound bound to a target, an MD simulation would typically be run for tens to hundreds of nanoseconds. nih.govresearchgate.net The simulation tracks the trajectory of the atoms, providing insights into:

Conformational Stability: Assessing whether the ligand remains stably bound in the predicted docking pose or if it undergoes significant conformational changes.

Binding Energetics: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy, which can be more accurate than docking scores.

Role of Water: Elucidating the role of water molecules in the binding site, which can be crucial for mediating ligand-protein interactions. nih.gov

The stability of a ligand-receptor complex during a simulation is often analyzed by monitoring the RMSD of the ligand and protein backbone over time. A stable complex will show fluctuations around an equilibrium value.

| Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Average Protein Backbone RMSD (Å) | Calculated Binding Free Energy (kcal/mol) |

|---|---|---|---|---|

| Target A + Analog-1 | 100 | 1.5 ± 0.3 | 2.1 ± 0.4 | -45.6 ± 3.2 |

| Target A + this compound | 100 | 1.8 ± 0.5 | 2.3 ± 0.5 | -38.2 ± 4.1 |

| Target B + Analog-2 | 150 | 1.3 ± 0.2 | 1.9 ± 0.3 | -52.1 ± 2.8 |

These simulations provide a more rigorous assessment of a ligand's potential, validating the initial hypotheses from molecular docking and guiding further optimization efforts. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. nih.gov Methods like Density Functional Theory (DFT) can be applied to this compound to understand its electronic structure, reactivity, and spectroscopic properties. mdpi.com

Key parameters derived from QC calculations include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. bsu.by

Molecular Electrostatic Potential (MESP): MESP maps reveal the charge distribution and are used to identify regions of a molecule that are prone to electrophilic or nucleophilic attack, which is crucial for understanding potential intermolecular interactions. mdpi.com

Global Reactivity Descriptors: Parameters such as hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactivity profile. mdpi.com

| Parameter | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| EHOMO | -0.254 | Energy of the highest occupied molecular orbital |

| ELUMO | 0.081 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 0.335 | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 0.0865 | Measure of the power of an atom or group to attract electrons |

| Hardness (η) | 0.1675 | Resistance to change in electron distribution |

These calculations are valuable for understanding the intrinsic properties of this compound, which can inform its potential interactions with biological targets and its metabolic stability. nih.gov

Cheminformatics-driven Chemical Space Exploration and Scaffold Hopping Strategies

Cheminformatics combines computational methods with chemical information to explore vast chemical spaces and identify novel molecular structures. One powerful strategy in this field is "scaffold hopping," which aims to discover isosteric or bioisosteric replacements for a core molecular structure (the scaffold) while retaining or improving biological activity. nih.gov

Starting with the this compound scaffold, cheminformatics tools can be used to search databases for alternative core structures that maintain a similar 3D arrangement of key interaction features (pharmacophores). This can lead to the discovery of novel chemotypes with potentially improved properties, such as better solubility, lower toxicity, or different intellectual property profiles. dundee.ac.uk

For example, a scaffold hopping exercise might start with a known active compound containing the piperidine-4-carboxamide core. nih.gov The goal would be to replace this core with other ring systems.

| Original Scaffold | Proposed New Scaffold | Rationale for Hopping | Key Property Improvement |

|---|---|---|---|

| Piperidine (B6355638) | Pyrrolidine | Reduce ring size, alter conformational flexibility | Potential for new vector space for substitution |

| Piperidine | Indazole | Introduce aromaticity, different hydrogen bonding patterns | Improved target affinity, novel intellectual property. rsc.org |

| Carboxamide | Acylsulfonamide | Bioisosteric replacement for carboxylic acid/amide | Improved cell permeability and metabolic stability. rsc.org |

| Piperidine | 7-Aza-coumarine | Significant structural change to explore new chemical space | Discovery of entirely new classes of active compounds. mdpi.com |

These strategies are crucial for navigating beyond known chemical series and discovering next-generation drug candidates. dundee.ac.uk The combination of medicinal chemistry design, in silico profiling, and subsequent synthesis allows for the efficient exploration of chemical space to identify preclinical candidates with optimized properties. dundee.ac.uk

Advanced Research Methodologies Applied to N Methanesulfonylpiperidine 4 Carboxamide

High-Throughput Screening (HTS) and Automated Synthesis Platforms in Compound Discovery

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid assessment of vast chemical libraries against specific biological targets. nih.govhilarispublisher.com This process utilizes robotics, automation, and sensitive detection methods to test hundreds of thousands of compounds per day, a scale unachievable through manual methods. nih.govnih.gov The primary goal of HTS is to identify "hits"—compounds that modulate the activity of a target protein or pathway, which can then serve as starting points for drug development. msu.edu

A notable example of HTS in action involves the discovery of compounds with a piperidine (B6355638) carboxamide core. During a comprehensive screening campaign, piperidine carboxamide 1 was identified as a novel and selective inhibitor of anaplastic lymphoma kinase (ALK), a key target in cancer therapy, with an IC₅₀ of 0.174 μM. nih.gov This discovery highlights the power of HTS to uncover novel chemical scaffolds against therapeutically relevant targets. nih.gov

Once a hit like a piperidine carboxamide is identified, the next crucial step is lead optimization, which often involves the rapid synthesis of numerous analogs to establish a structure-activity relationship (SAR). hilarispublisher.com This is where automated synthesis platforms become indispensable. These systems automate the repetitive processes of chemical synthesis, purification, and analysis, allowing for the creation of large, focused libraries of related compounds with high efficiency and speed. nih.gov For a scaffold like N-methanesulfonylpiperidine-4-carboxamide, an automated platform could systematically modify the piperidine ring, the carboxamide linker, or the methanesulfonyl group to explore chemical space and optimize potency and selectivity. mdpi.comnih.govacs.org This synergy between HTS for initial discovery and automated synthesis for rapid iteration is a cornerstone of modern medicinal chemistry. nih.gov

| Methodology | Primary Function | Key Advantage | Application to Piperidine Carboxamides |

|---|---|---|---|

| High-Throughput Screening (HTS) | Initial "hit" identification from large libraries. msu.edu | Massive scale and speed (thousands of compounds/day). nih.gov | Discovery of novel inhibitors, such as the ALK inhibitor piperidine carboxamide 1. nih.gov |

| Automated Synthesis | Rapid generation of chemical analogs for lead optimization. nih.gov | Accelerates Structure-Activity Relationship (SAR) studies. | Systematic modification of the core scaffold to improve potency and pharmacokinetic properties. nih.gov |

Affinity Proteomics and Chemoproteomics for Target Deconvolution

Phenotypic screening, where compounds are tested for their effect on cell behavior without prior knowledge of the target, is a powerful way to discover molecules with novel mechanisms of action. However, a critical challenge following a successful phenotypic screen is "target deconvolution"—the process of identifying the specific molecular target(s) responsible for the observed biological effect. nih.govnih.gov Affinity proteomics and chemoproteomics are the leading methodologies for this purpose. europeanreview.orgresearchgate.net

These techniques use a small molecule, such as an this compound derivative, as a "bait" to capture its binding partners from a complex biological sample like a cell lysate. nih.gov In one common approach, the compound is chemically modified with a linker and immobilized on a solid support (e.g., beads). nih.gov When the cell lysate is passed over these beads, the target proteins bind to the immobilized compound and are retained, while non-binding proteins are washed away. nih.gov The captured proteins are then eluted and identified using mass spectrometry. criver.com

Another powerful strategy is activity-based protein profiling (ABPP), which uses reactive chemical probes to map the functional state of enzymes in a proteome. researchgate.net Competitive ABPP can be used for target deconvolution, where a cell lysate is pre-incubated with the bioactive compound of interest. This compound will occupy the binding site of its target protein(s). Subsequent addition of a broad-spectrum activity-based probe will label the remaining active enzymes, but the target protein will be protected from labeling, allowing for its identification by a decrease in its signal in mass spectrometry analysis. researchgate.net While specific chemoproteomic studies on this compound were not detailed in the available literature, these are precisely the methods that would be employed to uncover its cellular targets and understand its mechanism of action. europeanreview.org

Structural Biology Techniques: X-ray Crystallography and Cryo-Electron Microscopy of Compound-Target Complexes

Understanding how a compound binds to its target at an atomic level is fundamental for structure-based drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for visualizing these interactions. mdpi.comhamdard.edu.pk

X-ray crystallography provides high-resolution 3D structures of protein-ligand complexes. mdpi.com This requires the protein to be crystallized, a process that can be challenging. Once a crystal is obtained and diffracted with X-rays, the resulting data can be used to build a detailed atomic model of the protein and the bound compound. This information reveals the precise binding mode, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and any conformational changes in the protein upon binding. For example, the X-ray cocrystal structure of the piperidine carboxamide ALK inhibitor 1 bound to the ALK kinase domain was instrumental in its development. nih.gov The structure revealed that the compound induced an unusual DFG-shifted conformation of the kinase, granting access to a previously unexploited hydrophobic pocket. nih.gov This critical insight guided the subsequent SAR studies to optimize the molecule's interactions within this pocket. nih.gov Similarly, crystallographic studies of other piperidine derivatives have provided detailed conformational information about the piperidine ring itself. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary alternative, particularly for large protein complexes or membrane proteins that are difficult or impossible to crystallize. frontiersin.orgresearchgate.net In cryo-EM, samples are flash-frozen in a thin layer of vitreous ice, preserving them in their native state, and then imaged with an electron microscope. frontiersin.org Computational averaging of thousands of individual particle images allows for the reconstruction of a high-resolution 3D map. researchgate.net Recent technological advances have pushed the achievable resolution of cryo-EM into a range suitable for detailed drug design. frontiersin.orgnih.gov For instance, cryo-EM structures have been used to guide the design of modified piperidine-containing molecules by revealing previously unseen pockets in the ligand-binding site. nih.gov Should this compound target a large, dynamic, or membrane-embedded protein, cryo-EM would be the structural biology method of choice. researchgate.net

| Technique | Principle | Key Information Provided | Example with Piperidine Scaffolds |

|---|---|---|---|

| X-ray Crystallography | X-ray diffraction from a crystallized protein-ligand complex. mdpi.com | Atomic-resolution 3D structure, precise binding mode, key interactions. hamdard.edu.pk | Revealed a DFG-shifted conformation and a new hydrophobic pocket in the ALK kinase domain bound to a piperidine carboxamide inhibitor. nih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | 3D reconstruction from electron microscope images of flash-frozen particles. frontiersin.org | Structure of large, flexible, or membrane-bound complexes in a near-native state. researchgate.net | Guided the design of modified mefloquine (B1676156) (a piperidine-containing drug) by identifying an empty pocket in the binding site. nih.gov |

Advanced Spectroscopic Methods for Ligand-Target Characterization (e.g., NMR, SPR)

Beyond static structural snapshots, it is crucial to characterize the binding affinity and kinetics of a compound with its target. Advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are essential tools for this purpose. nih.gov

NMR spectroscopy is a powerful technique that can study protein-ligand interactions directly in solution, closely mimicking physiological conditions. nih.govox.ac.uk In protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, a protein is isotopically labeled (with ¹⁵N). Each amino acid residue produces a unique peak in the spectrum. Upon binding of a ligand like this compound, residues at the binding site and those undergoing conformational changes will experience a change in their chemical environment, causing their corresponding peaks to shift or broaden. unl.edu This allows for the mapping of the binding site on the protein surface and confirms direct interaction, making it an invaluable method for validating hits from HTS. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time quantitative data on biomolecular interactions. nuvisan.comwashington.edu In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip surface. youtube.com A solution containing the compound of interest (analyte) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal, measured in resonance units (RUs). youtube.compubcompare.ai The resulting sensorgram, a plot of response versus time, can be analyzed to determine the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₑ or kₒff), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nuvisan.comnih.gov This kinetic information is critical for lead optimization, as it helps in selecting compounds with desirable binding characteristics, such as a fast on-rate and a slow off-rate. nih.gov

| Compound | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kₑ) (nM) |

|---|---|---|---|

| Analog A | 1.2 x 10⁵ | 5.0 x 10⁻³ | 41.7 |

| Analog B | 2.5 x 10⁵ | 8.0 x 10⁻⁴ | 3.2 |

| Analog C | 0.9 x 10⁵ | 6.2 x 10⁻³ | 68.9 |

Note: The data in Table 3 is representative and for illustrative purposes to show the type of quantitative information generated by SPR analysis.

Future Directions and Emerging Research Avenues for N Methanesulfonylpiperidine 4 Carboxamide

Exploration of Uncharted Chemical Space within the Piperidine-4-Carboxamide Sulfonamide Scaffold

The foundational piperidine-4-carboxamide sulfonamide scaffold offers vast, unexplored chemical space. Future research will focus on systematically exploring this space to generate novel analogues with improved potency, selectivity, and pharmacokinetic profiles. A key strategy involves the synthesis of diverse compound libraries by modifying various positions on the core structure. For instance, research on related 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides has demonstrated that substitutions on the carboxamide "tail" with different piperazine (B1678402) and benzylamine (B48309) groups can significantly influence inhibitory activity and selectivity against targets like human carbonic anhydrase (hCA) isoforms. nih.govunica.it

A significant trend in medicinal chemistry is the move away from flat, two-dimensional molecules towards more complex, three-dimensional structures, as these often provide better target engagement and specificity. whiterose.ac.uk The piperidine (B6355638) ring is a key building block for novel 3D fragments. nih.gov Future efforts will likely involve the synthesis and incorporation of regio- and diastereoisomers of substituted piperidines to thoroughly explore the 3D chemical space. whiterose.ac.uknih.gov Methodologies for creating such diversity include the hydrogenation of pyridine (B92270) precursors to yield cis-piperidines, followed by controlled epimerization to access their trans-diastereoisomers. whiterose.ac.uk Such systematic exploration allows for a deeper understanding of structure-activity relationships (SAR) and the conformational requirements for optimal biological activity.

The generation of extensive and structurally diverse libraries based on the N-acyl sulfonamide framework is a proven strategy for discovering new bioactive agents. chemrxiv.orgresearchgate.net Parallel synthesis methodologies can be employed to efficiently create large numbers of derivatives, expanding the accessible chemical space for drug discovery programs. chemrxiv.orgresearchgate.net

| Strategy for Chemical Space Exploration | Example/Rationale | Key References |

| Systematic "Tail" Modification | Introduction of diverse amine fragments (e.g., substituted piperazines, benzylamines) to the carboxamide moiety to modulate target selectivity and potency. | nih.gov, unica.it |

| Generation of 3D Fragments | Synthesis of various regio- and diastereoisomers of the core piperidine ring to explore three-dimensional conformational space for improved target binding. | nih.gov, whiterose.ac.uk |

| Parallel Library Synthesis | Employing efficient, multi-step synthetic sequences to create large, diverse libraries of N-acyl sulfonamides for high-throughput screening. | chemrxiv.org, researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research by accelerating the drug design and discovery pipeline. ijmsm.org These computational tools can be powerfully applied to the N-methanesulfonylpiperidine-4-carboxamide scaffold to navigate its vast chemical space more efficiently. nih.govresearchgate.net AI/ML methods are adept at handling high-dimensional data and can be used at nearly every stage of the discovery process, from initial hit identification to lead optimization. nih.govresearchgate.net

For this specific scaffold, ML models can be trained on existing experimental data to develop robust Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and reduce the cost and time associated with chemical synthesis and biological testing. researchgate.net Generative AI models can also design entirely new molecules (de novo drug design) with desired properties, such as high predicted affinity for a specific biological target and favorable ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. ijmsm.orgresearchgate.net

The integration of AI with molecular docking and molecular dynamics simulations, as has been used to study related piperidine-carboxamide sulfonamides, can provide deeper insights into the specific molecular interactions that drive biological activity, further guiding the design of next-generation compounds. nih.govresearchgate.net As more data is generated on the bioactivity of this scaffold, the predictive power of AI/ML models will continue to improve, creating a synergistic cycle of design, synthesis, testing, and learning. nih.gov

| AI/ML Application | Description | Potential Impact on Scaffold |

| Predictive Modeling (QSAR) | Training algorithms on known compound data to predict the activity and properties of novel, unsynthesized analogues. researchgate.net | Prioritizes synthesis efforts on compounds with the highest probability of success. |

| De Novo Design | Using generative models to create novel molecular structures optimized for specific targets and drug-like properties. ijmsm.orgresearchgate.net | Expands the chemical space beyond intuitive design, potentially uncovering novel chemotypes. |

| Virtual Screening | Rapidly screening large virtual libraries of piperidine-carboxamide sulfonamides against biological targets to identify potential hits. nih.gov | Significantly increases the efficiency of hit identification. |

| ADME/T Prediction | In silico evaluation of pharmacokinetic and toxicity profiles to identify and filter out compounds likely to fail in later development stages. researchgate.net | Reduces late-stage attrition and improves the overall quality of lead candidates. |

Development of Advanced In Vitro Systems for Mechanistic Elucidation and Target Validation

While initial screening of this compound derivatives may rely on purified enzyme assays (e.g., for carbonic anhydrase or secretory glutaminyl cyclase inhibition), a deeper understanding of their biological effects requires more sophisticated in vitro models. nih.govnih.gov Future research must move beyond simple biochemical assays to cellular and multi-cellular systems that more accurately reflect human physiology and disease states.

The development and use of advanced in vitro systems, such as 3D cell cultures, organoids, or co-culture models, will be crucial. These systems can provide critical insights into a compound's cell permeability, target engagement in a native environment, mechanism of action, and potential off-target effects. For instance, if a compound is designed as a carbonic anhydrase IX inhibitor for cancer, its efficacy should be tested in cancer cell spheroids grown under hypoxic conditions to validate that it can function in a tumor-like microenvironment. nih.gov Similarly, for neurodegenerative targets, evaluating compounds in induced pluripotent stem cell (iPSC)-derived neuronal cultures can offer more relevant data than traditional immortalized cell lines. nih.gov

Furthermore, advanced techniques are needed to confirm the mechanism of action. For example, studies on related sulfonamides have used scanning electron microscopy (SEM) and fluorescence imaging to visualize how the compounds induce morphological changes and damage bacterial cell membranes, providing direct evidence of their mechanism. mdpi.com Applying similar advanced imaging and cellular analysis techniques will be essential for validating the targets and elucidating the precise molecular pathways affected by this compound derivatives.

Challenges and Opportunities in Fundamental Chemical Research of Piperidine-Carboxamide Sulfonamides

The versatile nature of the arylsulfonamide motif presents significant opportunities for developing novel therapeutic agents for a wide range of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases. nih.govmdpi.comnih.govresearchgate.net The piperidine-carboxamide scaffold adds a layer of structural and conformational complexity that can be exploited to achieve high target specificity and favorable drug-like properties. researchgate.netresearchgate.net

However, significant challenges remain in the fundamental chemical research of this compound class. One major challenge is the synthesis of structurally complex, non-flat molecules. While methods exist for creating specific isomers, the development of general, scalable, and stereocontrolled synthetic routes to access the full diversity of 3D piperidine structures is an ongoing area of research. whiterose.ac.uknih.gov

Another challenge lies in achieving selectivity. Many targets for sulfonamides belong to large enzyme families (e.g., carbonic anhydrases, kinases). Designing compounds that can distinguish between closely related isoforms is critical for minimizing off-target effects and improving the therapeutic window. nih.gov This requires a detailed understanding of the structural biology of the targets and the subtle interactions that govern selective binding, often aided by computational studies. nih.gov

Despite these challenges, the opportunities are substantial. The inherent "drug-likeness" of the piperidine scaffold and the proven bioactivity of the sulfonamide group make this a privileged combination in medicinal chemistry. researchgate.netresearchgate.net Future fundamental research focused on novel synthetic methodologies, deeper understanding of structure-selectivity relationships, and the exploration of new therapeutic applications will continue to drive the development of the this compound scaffold as a source of next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methanesulfonylpiperidine-4-carboxamide, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step routes, such as sulfonylation of a piperidine precursor followed by carboxamide formation. Key steps include:

- Sulfonylation : Using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group.

- Carboxamide Formation : Coupling with an appropriate amine or carboxylic acid derivative using coupling agents like EDCI/HOBt .

- Optimization : Reaction temperature (often 0–25°C), solvent polarity (DMF or DCM), and catalyst selection (e.g., Pd for cross-coupling) are critical. Purification via column chromatography or recrystallization ensures >95% purity .

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., piperidine ring protons at δ 1.5–3.5 ppm; sulfonyl group at δ ~3.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] = 275.12 g/mol) .

- X-ray Crystallography : Resolves stereochemistry and confirms sulfonamide geometry in crystalline forms .

Q. What preliminary biological screening assays are used to evaluate this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases (IC determination via fluorometric/colorimetric methods) .

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2, EGFR). Key parameters include binding affinity (∆G ≤ -8 kcal/mol) and hydrogen bonding with active-site residues .

- QSAR Modeling : Use descriptors like logP, polar surface area, and topological indices to correlate structure with activity (e.g., R > 0.85 in training sets) .

Q. What strategies resolve contradictions in reported biological activity data for sulfonylpiperidine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., uniform cell lines, assay conditions) .

- SAR Studies : Systematically vary substituents (e.g., aryl vs. alkyl groups) to isolate contributing factors. For example, replacing the phenyl group with a pyrimidine ring enhances selectivity for kinase targets .

Q. How do reaction kinetics and mechanistic studies inform the scalability of this compound synthesis?

- Methodological Answer :

- Kinetic Profiling : Monitor intermediates via in situ FTIR or HPLC to identify rate-limiting steps (e.g., sulfonylation step follows second-order kinetics) .

- Mechanistic Insights : DFT calculations reveal transition states for sulfonyl group transfer, guiding catalyst design (e.g., Au nanoparticles reduce activation energy by 15%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.